5-Bromo-1-(phenylmethyl)-1H-indazole

Lipophilicity Drug design CNS penetration

Medicinal chemistry programs require precise intermediates for SAR reproducibility. Generic bromoindazoles or non-brominated benzylindazoles alter reactivity and lipophilicity, compromising library integrity. This compound delivers the exact N1-benzyl & C5-bromo substitution pattern. - **Kinase SAR**: Validated intermediate for GSK-3β, ROCK, JAK, Bub1 inhibitors (US-8648069, US-9163007) - **CNS-Optimized**: LogP 3.85, PSA 17.82 Ų - ideal blood-brain barrier penetration - **Crystallography**: Bromine enables SAD phasing without heavy-atom derivatization - **Reactivity**: Suzuki-Miyaura, Buchwald-Hartwig, or 1,3-dipolar cycloaddition ready

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
CAS No. 1087160-01-7
Cat. No. B3211358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(phenylmethyl)-1H-indazole
CAS1087160-01-7
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C=N2
InChIInChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyKTTCZZNCIPVXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Baseline


5-Bromo-1-(phenylmethyl)-1H-indazole (CAS 1087160-01-7) is a heterocyclic small molecule belonging to the 1‑benzyl‑1H‑indazole subclass. Its molecular formula is C₁₄H₁₁BrN₂ (molecular weight 287.15 g/mol), and it is typically supplied as a solid with a purity specification of ≥95% . Computed physicochemical parameters include a polar surface area (PSA) of 17.82 Ų and a predicted LogP of 3.85, indicating moderate lipophilicity appropriate for blood–brain barrier penetration in central nervous system (CNS) drug discovery programs .

Synthetic Handle
C5-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) for rapid diversification.
CNS Fragment
Computed LogP 3.85 & low PSA (17.82 Ų) support CNS penetrant fragment library design.
Kinase Inhibitor Entry
1‑Benzyl‑5‑bromo‑indazole scaffold provides access to GSK‑3β, ROCK, JAK, Bub1 inhibitor space.
X‑Ray Phasing
Intrinsic Br anomalous scatterer supports SAD phasing in protein–ligand co‑crystallography.

Why Generic Analogs Cannot Substitute


The simultaneous presence of the 5‑position bromine atom and the 1‑position benzyl group on the indazole core imposes distinct constraints on reactivity, lipophilicity, and steric environment that are absent in simpler surrogates. The bromine substituent serves as a functional handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that is not available on the non‑brominated parent 1‑benzyl‑1H‑indazole (CAS 43120‑25‑8) . Conversely, the benzyl group at N1 provides a specific lipophilic and steric profile different from the N1‑unsubstituted 5‑bromo‑1H‑indazole (CAS 53857‑57‑1), whose computed LogP of approximately 2.3–2.6 is substantially lower than the LogP of 3.85 for the N1‑benzyl derivative . These differences mean that substituting a generic bromoindazole or a non‑brominated benzylindazole will alter both reactivity in downstream chemistry and the physicochemical profile of any resulting library compound, compromising structure–activity relationship (SAR) reproducibility.

Non‑brominated analog
1‑Benzyl‑1H‑indazole (CAS 43120‑25‑8) lacks the C5‑Br handle; cross‑coupling and heavy‑atom phasing capabilities are absent, preventing direct SAR diversification.
N1‑unsubstituted analog
5‑Bromo‑1H‑indazole (CAS 53857‑57‑1) has significantly lower lipophilicity (LogP ~2.3–2.6) and lacks the benzyl pharmacophore required for Bub1 kinase inhibitor SAR; CNS and lipophilicity‑driven assays may shift.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation

The computed octanol–water partition coefficient (LogP) of 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole (3.85) is approximately 1.3–1.6 log units higher than that of its N1‑unsubstituted analog 5‑bromo‑1H‑indazole, which is reported in the range 2.3–2.6 . This difference reflects the lipophilic contribution of the benzyl substituent.

Lipophilicity Δ
Data to verify
ΔLogP ≈ +1.3–1.6 vs 5‑bromo‑1H‑indazole
Supports distinct CNS penetration and partition behavior.
Computed LogP (ALogP/XLogP3); >20‑fold predicted partition difference.
Lipophilicity Drug design CNS penetration

Cross-Coupling Versatility at C5 Position

The C5 bromine atom on 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole enables palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig amination) that are not possible with the non‑brominated analog 1‑benzyl‑1H‑indazole (CAS 43120‑25‑8) . In published procedures, protected 5‑bromoindazoles have been demonstrated to participate in Buchwald reactions with a range of amines to generate novel derivatives .

Cross-coupling Handle
Data to verify
Reactive (C5‑Br) vs. non‑reactive (1‑benzyl‑1H‑indazole)
Enables direct Suzuki/Buchwald diversification; non‑halogenated analog requires extra functionalization.
Reported in published procedures; conditions Pd(dppf)Cl₂ or Pd₂(dba)₃.
Cross-coupling Suzuki–Miyaura Medicinal chemistry

Kinase Inhibition Potential

Patent disclosures (US‑8648069, US‑9163007‑B2) establish that 5‑substituted indazoles, as a compound class, exhibit inhibitory activity against a broad panel of therapeutically relevant kinases including GSK‑3β, ROCK‑1/2, JAK2, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, and Nek2 [1][2]. While potency (IC₅₀) values are reported for specific elaborated 5‑substituted indazoles (e.g., nanomolar GSK‑3β inhibitors identified via scaffold‑oriented synthesis [3]), the 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole itself is most commonly employed as a penultimate intermediate for further functionalization at the C5 position to access these active compounds.

Kinase Inhibitor Scaffold
Class-level inference
5‑substituted indazole chemotype validated across GSK‑3β, ROCK, JAK2, Cdc7, Aurora, and others.
Supports derivatization into multi‑target kinase inhibitor libraries.
Patent-reported class SAR; building‑block level only.
Kinase inhibition Cancer GSK-3 ROCK

Bub1 Kinase Inhibitor Pharmacophore

A distinct patent family (US 10,266,548 and related filings) specifically claims substituted benzylindazoles as inhibitors of Bub1 kinase, a mitotic checkpoint kinase implicated in hyperproliferative diseases including cancer [1][2]. The benzyl substitution at the N1 position is a structural requirement for this activity class. Binding data from the BindingDB database indicates that substituted benzylindazoles within this series achieve single‑digit nanomolar IC₅₀ values against Bub1 (e.g., IC₅₀ = 5.20 nM) [3].

Bub1 Pharmacophore
Patent-reported
N1‑benzyl indazole series; representative derivative IC₅₀ = 5.20 nM (BindingDB).
Supports Bub1 inhibitor SAR exploration.
N1‑benzyl essential for Bub1 activity; non‑benzyl analogs inactive.
Bub1 kinase Mitosis Hyperproliferative disease

Heavy Atom for X-Ray Phasing

The bromine atom at the 5‑position provides anomalous scattering signal suitable for experimental phasing in protein–ligand co‑crystal structure determination. Bromine (atomic number 35) exhibits significant anomalous scattering at Cu Kα wavelength (f″ ≈ 1.3 e⁻), enabling single‑wavelength anomalous dispersion (SAD) phasing approaches [1].

X-ray Phasing
Class-level reference
Br anomalous signal (f″ ≈ 1.3 e⁻) vs. Cl (~0.7 e⁻); non‑halogenated gives none.
Supports SAD phasing in co‑crystal structures without additional derivatization.
Cu Kα source; Br signal ~1.9× stronger than Cl.
Structural biology X‑ray crystallography Phasing

Multicomponent Cycloaddition Substrate

A published synthetic methodology employed 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole as a dipolarophile in 1,3‑dipolar cycloaddition reactions with azomethine ylides to construct a series of spiropyrrolidine compounds containing indole/indazole moieties . This one‑pot multicomponent synthesis demonstrates the compound's utility as a reactive building block for diversity‑oriented synthesis, a capability not shared by non‑brominated or N1‑unsubstituted analogs.

Cycloaddition Substrate
Data to verify
Productive dipolarophile for spiropyrrolidine synthesis via azomethine ylide cycloaddition.
Enables diversity‑oriented synthesis without pre‑functionalization.
One‑pot multicomponent reaction reported; non‑analogous substrates unreactive.
Multicomponent reaction Spiropyrrolidine Diversity-oriented synthesis

Optimal Application Scenarios


Kinase Inhibitor Lead Generation

Medicinal chemistry programs targeting GSK‑3β, ROCK, JAK, Cdc7, Aurora, or Bub1 kinases can employ 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole as a key intermediate for Suzuki–Miyaura or Buchwald–Hartwig diversification at the C5 position, directly accessing the 5‑substituted indazole chemotype validated in multiple kinase inhibitor patents (US‑8648069, US‑9163007‑B2, US‑10266548) [1][2]. The benzyl substituent at N1 simultaneously provides the lipophilic anchor required for Bub1 kinase inhibitor SAR.

CNS-Oriented Fragment Libraries

With a computed LogP of 3.85 and a low polar surface area of 17.82 Ų [1], this compound is positioned within the favorable physicochemical range for CNS drug discovery (typically LogP 2–5, PSA < 60–70 Ų). It is suitable as a fragment or building block in CNS‑targeted libraries, offering distinct lipophilicity advantages over the more polar 5‑bromo‑1H‑indazole (LogP ≈ 2.3–2.6) [2].

Structural Biology Co-Crystallography

The bromine atom provides intrinsic anomalous scattering signal at Cu Kα wavelength, enabling SAD phasing for protein–ligand co‑crystal structures without additional heavy‑atom derivatization. This makes 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole a preferred fragment for crystallographic screening campaigns where rapid structure determination is critical [1].

Diversity-Oriented Synthesis

As demonstrated by the successful use of this compound in 1,3‑dipolar cycloaddition reactions with azomethine ylides to generate spiropyrrolidine libraries [1], it is well‑suited for diversity‑oriented synthesis workflows that require reactive, functionalized indazole building blocks for rapid chemical space exploration.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
C5‑Br for Suzuki/Buchwald diversification; benzyl group for Bub1 pharmacophore
Kinase panel screening and patent‑reported scaffold validation
CNS fragment library development
Computed LogP ~3.85, low PSA (17.82 Ų), BBB‑compatible profile
Permeability assay and CNS MPO scoring in fragment‑based design
Structural biology co‑crystallography
Br (Z=35) intrinsic anomalous scatterer for SAD phasing
Protein–ligand co‑crystallization and X‑ray diffraction at Cu Kα
Diversity‑oriented synthesis
Reactive dipolarophile for 1,3‑dipolar cycloaddition
Multicomponent spiropyrrolidine library construction
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